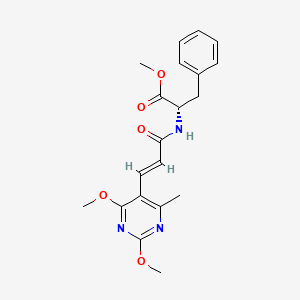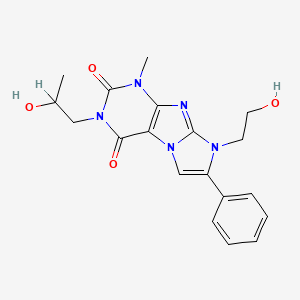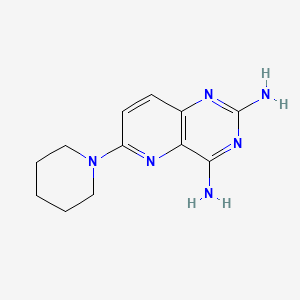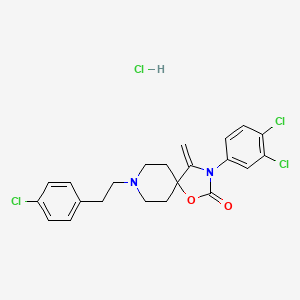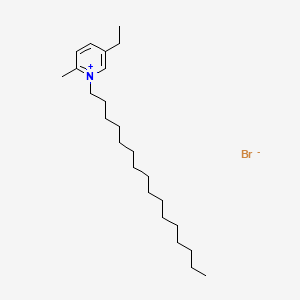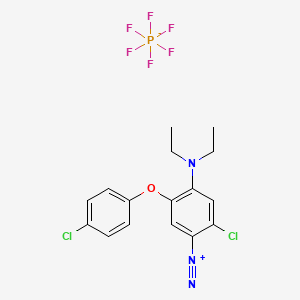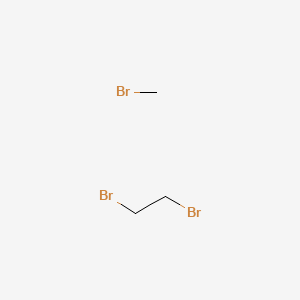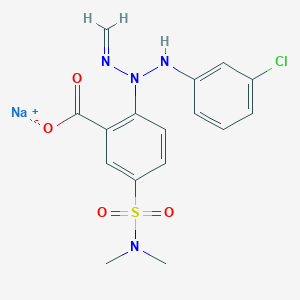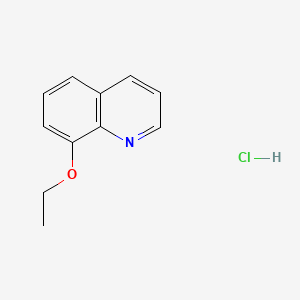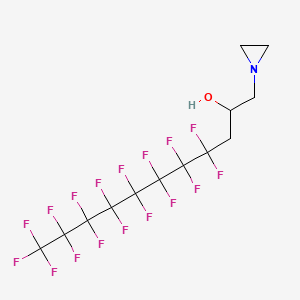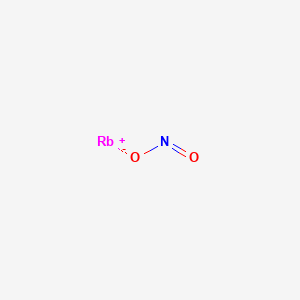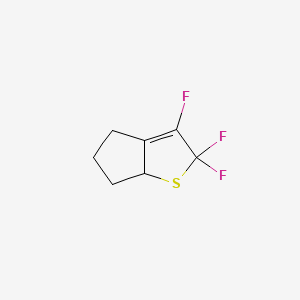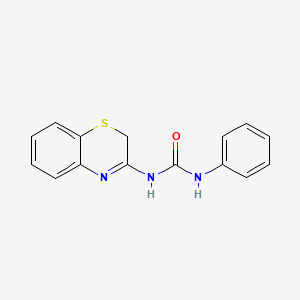
Urea, N-2H-1,4-benzothiazin-3-yl-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is a compound that belongs to the class of benzothiazine derivatives These compounds are known for their diverse biological activities and have been extensively studied in various fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- typically involves the reaction of 2-aminobenzothiazine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium methoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazine derivatives with different functional groups.
Applications De Recherche Scientifique
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzothiazine Derivatives: These compounds share the benzothiazine core structure but differ in the functional groups attached to the ring.
Thiadiazole Derivatives: These compounds have a similar heterocyclic structure but with different nitrogen and sulfur arrangements.
Uniqueness
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is unique due to its specific combination of a benzothiazine ring and a phenyl group. This unique structure contributes to its distinct chemical properties and potential applications in various fields. The presence of the urea group also adds to its versatility in chemical reactions and biological activities.
Propriétés
Numéro CAS |
108176-66-5 |
|---|---|
Formule moléculaire |
C15H13N3OS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-(2H-1,4-benzothiazin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C15H13N3OS/c19-15(16-11-6-2-1-3-7-11)18-14-10-20-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H2,16,17,18,19) |
Clé InChI |
PGKDPAWZUZJHHG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=CC=CC=C2S1)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



